N-(2-cyanophenyl)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C14H8N4O5 |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H8N4O5/c15-8-9-3-1-2-4-13(9)16-14(19)10-5-11(17(20)21)7-12(6-10)18(22)23/h1-7H,(H,16,19) |
InChI Key |
QAUBELUFXPWAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2-cyanophenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-3,5-dinitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
N-(2-cyanophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyano and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(2-cyanophenyl)-3,5-dinitrobenzamide can be contextualized by comparing it to structurally related dinitrobenzamides. Key compounds and their attributes are summarized below:
Table 1: Comparison of this compound with Structural Analogs
Key Structural and Functional Insights
Substituent Effects on Antimicrobial Activity: DNB1 and DNB2: The 4-methoxyphenoxy and benzyloxy groups in DNB1/DNB2 enhance lipophilicity and target binding to DprE1, enabling potent activity against Mtb (MIC ~75 ng/mL) and low cytotoxicity . These substituents likely improve membrane permeability and enzyme inhibition. However, its efficacy remains unquantified in the evidence.
Role of Substituent Length and Polarity: Long aliphatic chains (e.g., 5-azidopentyl in ) correlate with reduced antitubercular activity, possibly due to steric hindrance or reduced solubility . Polar groups (e.g., hydroxyl in N-(4-hydroxyphenyl)-3,5-dinitrobenzamide) favor non-antimicrobial applications, such as biosensor development, by enabling redox interactions .
Toxicity and Selectivity :
- DNB1/DNB2 exhibit low cytotoxicity in mammalian cells, making them promising drug candidates .
- Benzamide derivatives like 3,5-dinitrobenzamide () show low toxicity as coccidiostats, suggesting a favorable safety profile for the broader DNB class .
Resistance Mechanisms: Mutations in M. smegmatis DprE1 confer cross-resistance to both benzothiazinones and dinitrobenzamides, underscoring a shared target . This highlights the need for substituent diversity to overcome resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
